1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-23-15-5-3-2-4-12(15)8-16(22)21-7-6-14(11-21)24-17-19-9-13(18)10-20-17/h2-5,9-10,14H,6-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCZOHMHJIXEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the chloropyrimidine moiety. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Chloropyrimidine Moiety: This involves the chlorination of a pyrimidine derivative using reagents such as phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves coupling the chloropyrimidine moiety with the pyrrolidine ring and the methoxyphenyl group under controlled conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several heterocyclic structures, including pyrimidine, pyrrolidine, and methoxyphenyl groups, which contribute to its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : C13H15ClN4O2
- Molecular Weight : Approximately 296.74 g/mol
- Structural Features : The presence of a chloropyrimidine moiety enhances its reactivity and biological activity. The pyrrolidine ring adds to its structural complexity, potentially influencing its interaction with biological targets.
Table 1: Structural Comparison with Analogous Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(3-((5-Bromopyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone | Bromopyrimidine | Different reactivity due to bromine substitution |
| 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone | Fluoropyrimidine | Fluorine may enhance lipophilicity |
| 1-(3-((5-Methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone | Methylpyrimidine | Methyl group may affect sterics and electronic properties |
The biological activity of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is thought to involve interactions with specific molecular targets such as enzymes or receptors. Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammation pathways. The structure-activity relationship (SAR) studies indicate that modifications on the heterocycles can significantly influence both potency and selectivity.
Pharmacological Applications
Research suggests that this compound could have applications in various therapeutic areas, including:
- Anti-inflammatory Activity : Potential inhibition of COX enzymes.
- Antiviral Properties : Related compounds have been shown to exhibit broad-spectrum antiviral activity, possibly through interference with pyrimidine biosynthesis pathways.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study on similar pyrimidine derivatives indicated significant inhibition of inflammatory markers in vitro, suggesting potential for treating conditions like arthritis and other inflammatory diseases.
- Antiviral Activity : Research has highlighted the role of pyrimidine derivatives in enhancing immune responses against viral infections, particularly through the modulation of interferon production.
Table 2: Summary of Biological Studies
Q & A
Q. Q. How can researchers design in vivo studies to assess pharmacokinetics while minimizing confounding variables?
- Methodological Answer : Use radiolabeled analogs (e.g., ¹⁴C-labeled ethanone moiety) for precise biodistribution tracking. Pair with metabolic cages and LC-MS/MS plasma analysis. Control for species-specific metabolism (e.g., cytochrome P450 activity) and use sham-treated cohorts to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
